molecular formula C9H9ClN2O5 B1397725 Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate CAS No. 1210835-76-9

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

Cat. No. B1397725
M. Wt: 260.63 g/mol
InChI Key: OEGBHWXKKYNQGK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C9H9ClN2O5 . It is also known as Ethyl 4-chloro-6-methoxy-5-nitronicotinate .

Scientific Research Applications

Research on Related Chemicals

Chemical Synthesis and Modification : Research in chemical synthesis often focuses on developing new methods for producing complex organic compounds, including pyridine derivatives like Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate. These studies aim to improve reaction conditions, yields, and selectivity of chemical reactions. For example, studies on nitropyridine derivatives have explored their synthesis via nucleophilic substitution reactions, highlighting the importance of such compounds in the synthesis of pharmacologically active molecules (Shibuya & Morimoto, 1993).

Application in Drug Development : Pyridine carboxylates often serve as intermediates in the synthesis of drugs. Their structural motifs are found in a wide range of therapeutic agents, indicating the potential for Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate to be used in drug development projects. For instance, the study of metabolites of known carcinogens in tobacco products has provided insights into the mechanisms of action of potential drug candidates and their metabolites, highlighting the relevance of detailed chemical studies in understanding pharmacokinetics and pharmacodynamics (Hecht, 2002).

Environmental and Food Safety : Compounds similar to Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate are studied for their environmental behavior, degradation, and potential toxicological effects. For example, research on ethyl carbamate in foods and beverages has addressed concerns about its carcinogenicity and established detection methods, underscoring the importance of chemical safety assessments in protecting public health (Weber & Sharypov, 2009).

Analytical Chemistry : The development of analytical methods for detecting and quantifying chemical compounds is crucial for research and quality control in various industries. Studies on analytical techniques, such as the review on methods used in determining antioxidant activity, illustrate the broad applications of analytical chemistry in evaluating the properties of chemical compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBHWXKKYNQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

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